molecular formula C14H14F3NO3 B12985244 Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate

Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate

Cat. No.: B12985244
M. Wt: 301.26 g/mol
InChI Key: DZJONGZFEIWIIB-UHFFFAOYSA-N
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Description

Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a propanoate ester. The indole core is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the indole derivative with propanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoate: Similar structure but lacks the trifluoromethyl group.

    Methyl 3-(5-methoxy-2-chloro-1H-indol-3-yl)propanoate: Similar structure but contains a chloro group instead of a trifluoromethyl group.

    Methyl 3-(5-methoxy-2-bromo-1H-indol-3-yl)propanoate: Similar structure but contains a bromo group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in Methyl 3-(5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl)propanoate imparts unique properties, such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

methyl 3-[5-methoxy-2-(trifluoromethyl)-1H-indol-3-yl]propanoate

InChI

InChI=1S/C14H14F3NO3/c1-20-8-3-5-11-10(7-8)9(4-6-12(19)21-2)13(18-11)14(15,16)17/h3,5,7,18H,4,6H2,1-2H3

InChI Key

DZJONGZFEIWIIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2CCC(=O)OC)C(F)(F)F

Origin of Product

United States

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